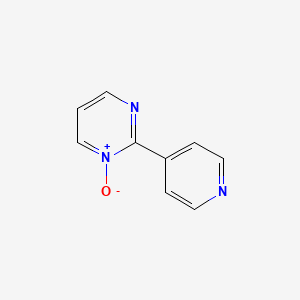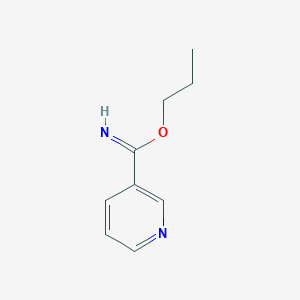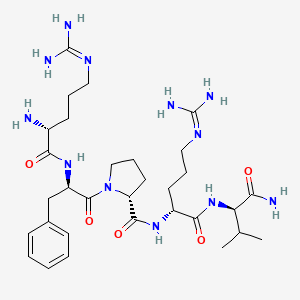![molecular formula C16H12N2O2S3 B12557780 1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} CAS No. 143526-86-7](/img/structure/B12557780.png)
1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} is an organic compound characterized by the presence of isocyanate and sulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} typically involves the reaction of 4-(isocyanatomethyl)benzene with sulfur-containing reagents. One common method is the reaction of 4-(isocyanatomethyl)benzene with sulfur dichloride in the presence of a base, such as triethylamine, to form the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanate groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alcohols, amines; reactions can be carried out at room temperature or under mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Urethanes, ureas.
Scientific Research Applications
1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} has several scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers with unique mechanical and thermal properties.
Materials Science: Employed in the development of advanced materials with specific functionalities, such as high thermal stability and resistance to chemical degradation.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for biologically active compounds.
Mechanism of Action
The mechanism of action of 1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} involves its reactivity with various nucleophiles and electrophiles. The isocyanate groups can react with nucleophiles to form stable adducts, while the sulfanyl groups can participate in redox reactions. These interactions can lead to the formation of complex structures with specific properties, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(isocyanatomethyl)benzene: Similar in structure but contains a bromine atom instead of a sulfanyl group.
1,1’-Sulfanediylbis(pentafluorobenzene): Contains fluorine atoms on the benzene rings, leading to different chemical properties.
Uniqueness
1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} is unique due to the presence of both isocyanate and sulfanyl groups, which provide a combination of reactivity and stability. This makes it particularly useful in the synthesis of polymers and advanced materials with specific properties.
Properties
CAS No. |
143526-86-7 |
|---|---|
Molecular Formula |
C16H12N2O2S3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(isocyanatomethylsulfanyl)-4-[4-(isocyanatomethylsulfanyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C16H12N2O2S3/c19-9-17-11-21-13-1-5-15(6-2-13)23-16-7-3-14(4-8-16)22-12-18-10-20/h1-8H,11-12H2 |
InChI Key |
ADFKDCBLBUPQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCN=C=O)SC2=CC=C(C=C2)SCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
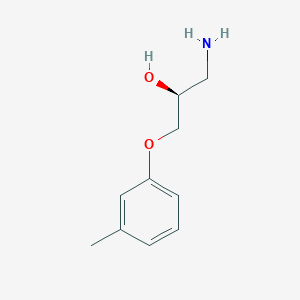
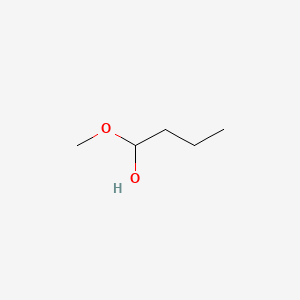
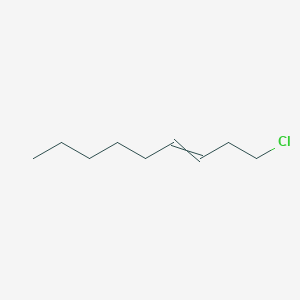
![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)

![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)
![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)

